Optimized Lipophilicity (XLogP3) Relative to Unsubstituted 3-Phenylazetidine
3-(2-Fluoro-6-methoxyphenyl)azetidine exhibits a computed XLogP3 of 1.4, which is lower than that of the unsubstituted 3-phenylazetidine (LogP ~1.7). This reduction in lipophilicity is attributed to the combined electron-withdrawing effect of the 2-fluoro substituent and the electron-donating 6-methoxy group, which together create a more balanced polarity profile favorable for CNS drug-like properties [1]. The methoxy group, positioned ortho to the fluorine, further influences the electronic nature and spatial arrangement of the phenyl ring, potentially affecting the molecule's conformation and its ability to interact with receptor pockets .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 [1] |
| Comparator Or Baseline | 3-Phenylazetidine: LogP ~1.70 (calculated) [2] |
| Quantified Difference | ΔLogP ≈ -0.3 |
| Conditions | Computed partition coefficient (octanol/water) using XLogP3 algorithm (target) vs. standard LogP calculation (comparator) |
Why This Matters
Lower lipophilicity within the CNS drug-likeness window (1.0–3.0) can reduce non-specific binding, improve aqueous solubility, and decrease promiscuous off-target activity, making this compound a more attractive starting point for CNS lead optimization.
- [1] Kuujia. 3-(2-Fluoro-6-methoxyphenyl)azetidine (CAS 1260864-86-5). XLogP3: 1.4; TPSA: 21.3 Ų. Retrieved from https://www.kuujia.com/cas-1260864-86-5.html. View Source
- [2] Molbase. 3-Phenylazetidine (CAS 4363-13-7). LogP: 1.7022. Retrieved from https://qiye.molbase.cn/. View Source
